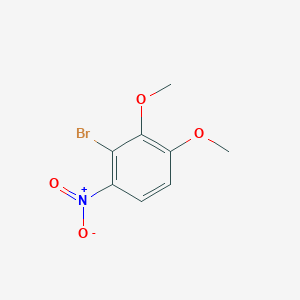

2-Bromo-3,4-dimethoxy-1-nitrobenzene

Description

2-Bromo-3,4-dimethoxy-1-nitrobenzene is a brominated aromatic compound featuring a nitro group at position 1, methoxy groups at positions 3 and 4, and a bromine atom at position 2. This substitution pattern creates a unique electronic environment, with the electron-withdrawing nitro group and bromine atom counterbalanced by the electron-donating methoxy groups. Such structural characteristics make it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where regioselective functionalization is critical.

Properties

Molecular Formula |

C8H8BrNO4 |

|---|---|

Molecular Weight |

262.06 g/mol |

IUPAC Name |

3-bromo-1,2-dimethoxy-4-nitrobenzene |

InChI |

InChI=1S/C8H8BrNO4/c1-13-6-4-3-5(10(11)12)7(9)8(6)14-2/h3-4H,1-2H3 |

InChI Key |

RNEMUUFCMYMSQL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)[N+](=O)[O-])Br)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-bromo-3,4-dimethoxy-1-nitrobenzene with structurally related brominated aromatic compounds:

Electronic and Reactivity Comparisons

- Electron-Donating vs. Withdrawing Groups : The methoxy groups in 2-bromo-3,4-dimethoxy-1-nitrobenzene donate electrons via resonance, while the nitro and bromo groups withdraw electrons. This contrasts sharply with 2-bromo-3:5-dinitrobenzoyl chloride, where two nitro groups create a highly electron-deficient aromatic ring, enhancing reactivity toward nucleophiles .

- Directed Reactivity: The nitro group at position 1 in the target compound directs incoming electrophiles to the meta position relative to itself, whereas the diamino groups in 4-bromo-1,2-diaminobenzene activate the ring for electrophilic substitution at ortho/para positions .

Thermal and Physical Properties

- The high melting point of 2-bromo-3:4-dimethoxybenzoic acid (203–204°C) reflects strong intermolecular hydrogen bonding, absent in the target compound. Esters of 2-bromo-3:5-dinitrobenzoyl chloride (e.g., methyl ester, m.p. 109°C) exhibit lower thermal stability due to reduced polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.